molecular formula C19H14BrIN2O2 B15015964 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide

Cat. No.: B15015964
M. Wt: 509.1 g/mol
InChI Key: UEZVTDREHXNBDW-SSDVNMTOSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: This step involves the reaction of 4-bromonaphthalene with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 2-hydroxy-5-iodobenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the bromine or iodine atoms.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-bromonaphthalen-2-ol: This compound shares the bromonaphthalene core but lacks the hydrazide and iodophenyl groups.

    2-(4-bromonaphthalen-1-yl)acetic acid: Similar in structure but with an acetic acid group instead of the hydrazide and iodophenyl groups.

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is unique due to its combination of bromonaphthalene and iodophenyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H14BrIN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrIN2O2/c20-17-7-5-12(15-3-1-2-4-16(15)17)10-19(25)23-22-11-13-9-14(21)6-8-18(13)24/h1-9,11,24H,10H2,(H,23,25)/b22-11+

InChI Key

UEZVTDREHXNBDW-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)I)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)I)O

Origin of Product

United States

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